1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one is a complex organic compound that features a thiophene ring substituted with a bromophenyl group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form 4-bromophenyl derivatives.
Hydroxyethylation: The bromophenyl intermediate is then reacted with ethylene oxide or similar reagents to introduce the hydroxyethyl group.
Aminomethylation: The hydroxyethyl derivative undergoes aminomethylation using formaldehyde and an amine source to form the hydroxyethylamino group.
Thiophene Ring Formation: The final step involves the formation of the thiophene ring through cyclization reactions involving sulfur sources and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Shares the bromophenyl group but lacks the thiophene and hydroxyethylamino groups.
2-Bromo-1-(2-thienyl)-1-ethanone: Contains the thiophene ring but differs in the substitution pattern.
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: Similar in having a substituted phenyl group but differs in the overall structure.
Uniqueness
1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16BrNO2S |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-[4-[[[2-(4-bromophenyl)-2-hydroxyethyl]amino]methyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H16BrNO2S/c1-10(18)15-6-11(9-20-15)7-17-8-14(19)12-2-4-13(16)5-3-12/h2-6,9,14,17,19H,7-8H2,1H3 |
InChI Key |
OXOQEQIXMAHDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CNCC(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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